Phthalide, 3-ethoxy-

Vue d'ensemble

Description

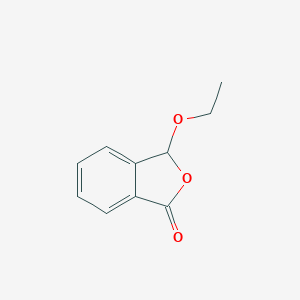

Phthalide, 3-ethoxy- is a derivative of phthalide, a class of organic compounds known for their diverse biological activities and presence in various natural products. Phthalides are characterized by a lactone ring fused to a benzene ring. The 3-ethoxy- derivative specifically has an ethoxy group attached to the third carbon of the phthalide structure. This modification can influence the compound’s chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxyphthalide typically involves the condensation reaction of phthalic anhydride with ethanol in the presence of a catalyst. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the lactone ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

A more detailed synthetic route involves the following steps:

Condensation Reaction: Phthalic anhydride reacts with ethanol in the presence of a catalyst such as sulfuric acid to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form 3-ethoxyphthalide.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 3-ethoxyphthalide.

Industrial Production Methods

In an industrial setting, the production of 3-ethoxyphthalide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethoxyphthalide undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The lactone ring can be reduced to form dihydro derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-ethoxyphthalic acid or 3-ethoxybenzaldehyde.

Reduction: Formation of dihydro-3-ethoxyphthalide.

Substitution: Formation of 3-aminoethoxyphthalide or 3-thioethoxyphthalide.

Applications De Recherche Scientifique

3-Ethoxyphthalide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-ethoxyphthalide involves its interaction with specific molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The lactone ring can undergo hydrolysis to form active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalide: The parent compound without the ethoxy group.

3-Methoxyphthalide: A similar compound with a methoxy group instead of an ethoxy group.

3-Butoxyphthalide: A similar compound with a butoxy group.

Uniqueness

3-Ethoxyphthalide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. Compared to other similar compounds, 3-ethoxyphthalide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.

Activité Biologique

Introduction

3-Ethoxyphthalide, a member of the phthalide family, has garnered attention due to its diverse biological activities. Phthalides are known for their roles in various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This article explores the biological activity of 3-ethoxyphthalide, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

3-Ethoxyphthalide is characterized by the presence of an ethoxy group at the C-3 position of the phthalide ring. The synthesis of phthalides typically involves dehydrative coupling reactions between hydroxyphthalides and functionalized arene rings. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, allowing for a broader exploration of their biological properties .

Antioxidant Activity

Phthalides, including 3-ethoxyphthalide, have demonstrated significant antioxidant capabilities. A study evaluated various 3-arylphthalide derivatives for their ability to scavenge free radicals using the ABTS assay. Among these, certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like Trolox .

Table 1: Antioxidant Activity of 3-Arylphthalide Derivatives

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| 3-Ethoxyphthalide | TBD | Trolox (32 µM) |

| 3-(2,4-dihydroxyphenyl)phthalide | 15 µM | Trolox (32 µM) |

| 3-(hydroxyphenyl)phthalide | TBD | Trolox (32 µM) |

Anti-inflammatory Activity

The anti-inflammatory properties of 3-ethoxyphthalide were assessed through its effects on nitric oxide (NO) production in LPS-stimulated macrophage cells (RAW 264.7). The compound significantly inhibited NO production and reduced pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that 3-ethoxyphthalide could be a promising candidate for treating inflammatory conditions .

Table 2: Inhibition of NO Production by 3-Ethoxyphthalide

| Compound | NO Inhibition (%) | Cytokine Reduction |

|---|---|---|

| 3-Ethoxyphthalide | 75% at 10 µM | IL-1β: -50%, IL-6: -40% |

| Control (Vehicle) | 0% | - |

Case Study: Efficacy in Inflammatory Models

A recent study examined the effects of a series of phthalides on inflammatory markers in animal models. The results indicated that compounds similar to 3-ethoxyphthalide effectively reduced inflammation markers in both acute and chronic models of inflammation. This reinforces the potential therapeutic applications of phthalides in inflammatory diseases .

Case Study: Antimicrobial Properties

In addition to its anti-inflammatory effects, phthalides have been evaluated for antimicrobial activity. A study tested various phthalides against clinical strains of Candida albicans, with some derivatives showing minimum inhibitory concentrations below 50 µg/mL. This suggests that compounds like 3-ethoxyphthalide may also possess antifungal properties .

Propriétés

IUPAC Name |

3-ethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBNFFOSUGMASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303460 | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-02-5 | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalide, 3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalide, 3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.